trans-2-Morpholin-4-ylcyclohexanol
Description
trans-2-Morpholin-4-ylcyclohexanol is a cyclohexanol derivative featuring a morpholine substituent at the trans-2 position of the cyclohexanol ring. The molecular formula of the trans-4 analog is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol, moderate lipophilicity (XLogP3 = 0.5), and hydrogen bonding capacity (1 donor, 3 acceptors). The trans configuration ensures distinct stereochemical interactions, which influence solubility, reactivity, and biological activity.
Properties
IUPAC Name |
(1R,2R)-2-morpholin-4-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWZNEVHNNIRKP-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-2-Morpholin-4-ylcyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexene oxide with morpholine in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity. Another method involves the reduction of trans-2-morpholin-4-ylcyclohexanone using a reducing agent like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Trans-2-Morpholin-4-ylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form trans-2-morpholin-4-ylcyclohexanone.
Reduction: Reduction of trans-2-morpholin-4-ylcyclohexanone back to this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include trans-2-morpholin-4-ylcyclohexanone (oxidation product) and various substituted derivatives of this compound (substitution products) .
Scientific Research Applications
Pharmacological Applications
1.1 Inhibition of IRAK4 Activity
One of the primary applications of trans-2-Morpholin-4-ylcyclohexanol is its role as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This kinase is involved in inflammatory responses, making its inhibition a target for treating inflammatory diseases. Research indicates that compounds similar to this compound can modulate IRAK4 activity, potentially leading to therapeutic strategies for conditions such as rheumatoid arthritis and other inflammatory disorders .
1.2 Anticancer Properties
Studies have shown that morpholine derivatives exhibit anticancer activities, suggesting that this compound could be explored for its cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis in cancer cells, which has been documented in related compounds .
Case Studies and Research Findings
2.1 Case Study on Inflammatory Disease Treatment
A recent patent highlights the use of this compound derivatives in formulations aimed at treating inflammatory diseases. The study demonstrated that these compounds effectively reduced inflammation markers in animal models, indicating their potential for clinical application .
2.2 Anticancer Research
In a study investigating the effects of morpholine derivatives on colorectal cancer cells, this compound showed promising results in reducing cell viability and inducing apoptosis. The research utilized Hoechst staining and caspase assays to confirm apoptosis induction, suggesting that this compound could serve as a lead compound for developing new anticancer therapies .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of trans-2-Morpholin-4-ylcyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors on cell surfaces, triggering intracellular signaling pathways that result in specific cellular responses .
Comparison with Similar Compounds
trans-4-(4-Morpholinyl)cyclohexanol (CAS 1228947-14-5)
- Structure: Morpholine at trans-4 position of cyclohexanol.
- Key Properties: Molecular Weight: 185.26 g/mol XLogP3: 0.5 (moderate lipophilicity) Hydrogen Bonding: 1 donor, 3 acceptors Price: $8/1g (research-scale pricing).
- Applications : Likely used in pharmaceutical intermediates or as a chiral building block due to its stereochemistry.
- Comparison : Positional isomerism (2- vs. 4-substitution) alters steric and electronic effects. The trans-2 isomer may exhibit different hydrogen-bonding patterns due to proximity of the hydroxyl and morpholine groups.
4-Methylcyclohexanol (CAS 589-91-3)
- Structure: Methyl group at the 4-position of cyclohexanol (cis/trans mixture).
- Key Properties :
- Molecular Weight: 114.18 g/mol
- Density: 0.914 g/cm³
- Price: ¥6,400/250g (significantly cheaper than morpholine derivatives).
- Applications : Common solvent or intermediate in organic synthesis.
- Comparison : Lacks the morpholine moiety, reducing hydrogen-bonding capacity and complexity. Simpler structure correlates with lower cost and broader industrial use.
Morpholine, 4-(cyclohexylacetyl) (CAS 72299-16-2)
- Structure : Cyclohexylacetyl group attached to morpholine.
- Key Properties: Molecular Weight: 211.30 g/mol Formula: C₁₂H₂₁NO₂
- Applications: Potential use in agrochemicals or drug synthesis due to its bulky substituent.
- Comparison: The cyclohexylacetyl group introduces greater steric hindrance and lipophilicity compared to the hydroxyl-substituted cyclohexanol in the target compound.
trans-2-(4-Bromo-phenyl)-cyclohexanol (CAS 7295-46-7)
- Structure: 4-Bromophenyl group at trans-2 position of cyclohexanol.
- Key Properties :
- Molecular Weight: 255.15 g/mol
- Formula: C₁₂H₁₅BrO
- Applications : Intermediate in pharmaceuticals or materials science.
- Comparison : Bromine’s electron-withdrawing nature contrasts with morpholine’s electron-donating properties, affecting electronic density and reactivity. Higher molecular weight and lipophilicity (due to bromine) may reduce aqueous solubility.
Key Findings
Positional Isomerism: The trans-2 vs.
Substituent Effects :
- Morpholine enhances hydrogen-bonding capacity (3 acceptors) compared to methyl or bromophenyl groups.
- Bromophenyl substituents increase lipophilicity (XLogP3 = 3.8) but reduce solubility .
Cost Drivers: Complex substituents (e.g., morpholine) correlate with higher research-scale pricing compared to simpler analogs like 4-methylcyclohexanol .
Biological Activity
trans-2-Morpholin-4-ylcyclohexanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and implications in therapeutic applications, supported by relevant data and case studies.
Chemical Structure :
this compound has the molecular formula . Its structure features a morpholine ring and a cyclohexanol moiety, contributing to its unique chemical behavior.
Synthesis :
The compound can be synthesized through the ring-opening reaction of epoxides with morpholine under specific catalytic conditions. For example, using sulfated tin oxide as a catalyst allows for efficient conversion of epoxides to β-amino alcohols, including this compound .
2. Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly concerning its pharmacological effects.
2.1 Pharmacological Effects
Inhibition of Kinase Activity :
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cancer progression. For instance, modifications to the morpholine structure have been shown to enhance or reduce the inhibitory activity against Mer kinase, which is implicated in oncogenesis .
Cytotoxicity Studies :
Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. The compound's mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis .
3.1 Case Study: Anticancer Activity
In a study evaluating various morpholine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 12 |
| This compound | MCF7 (Breast) | 15 |
| Standard Drug (e.g., Doxorubicin) | A549 | 8 |
This data highlights the compound's potential as a lead for further drug development targeting specific cancers.
3.2 Mechanistic Studies
Mechanistic studies have revealed that this compound may induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-xL. This suggests that the compound could be a valuable candidate for combination therapies aimed at enhancing the efficacy of existing treatments .
4. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent, combined with its unique chemical properties, makes it a candidate for future research aimed at developing new therapeutic strategies against various malignancies. Continued exploration into its mechanisms of action and optimization of its pharmacological profile will be crucial for advancing this compound into clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
